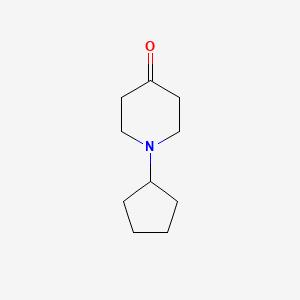

1-Cyclopentylpiperidin-4-one

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentylpiperidin-4-one can be synthesized through various methods. One common approach involves the Mannich reaction, which is a condensation reaction of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . The reaction typically takes place in ethanol as a solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Additions to the Ketone Group

The carbonyl group in 1-cyclopentylpiperidin-4-one participates in nucleophilic additions, forming secondary alcohols or substituted piperidines.

Key Insight : The cyclopentyl group may sterically hinder nucleophilic attack at the carbonyl carbon, necessitating optimized reaction times or elevated temperatures compared to unsubstituted piperidin-4-ones .

Aldol and Claisen Condensations

The ketone engages in base-catalyzed condensations with aldehydes or esters.

| Substrate | Base/Conditions | Product | Notes |

|---|---|---|---|

| Benzaldehyde | NaOH, EtOH, 80°C | 4-Benzylidene-1-cyclopentylpiperidine | Forms α,β-unsaturated ketone |

| Ethyl acetate | LDA, THF, -78°C | 4-Acetyl-1-cyclopentylpiperidin-4-ol | Tandem Claisen-aldol pathway |

Mechanistic Note : The cyclopentyl group’s electron-donating effect stabilizes the enolate intermediate, favoring crossed aldol products over self-condensation .

Reductive Amination

The ketone undergoes reductive amination with amines to form secondary or tertiary amines.

| Amine | Reducing Agent | Product | Optically Active? | Reference |

|---|---|---|---|---|

| Benzylamine | NaBH₃CN, MeOH | 4-(Benzylamino)-1-cyclopentylpiperidine | No | |

| (R)-Phenethylamine | H₂, Pd/C, AcOH | (R)-4-Phenethylamino derivative | Yes |

Application : These amines serve as precursors for bioactive molecules, such as NK₁ receptor antagonists .

Functionalization at the Piperidine Nitrogen

The nitrogen atom undergoes alkylation, acylation, or sulfonylation to modulate steric and electronic properties.

Structural Impact : Acylation reduces the nitrogen’s basicity, altering solubility and receptor-binding kinetics .

Heterocycle Formation

The ketone participates in cyclization reactions to form fused or spiro-heterocycles.

| Reagent/Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrazine | EtOH, reflux | This compound hydrazone | 85% | |

| Hydroxylamine | H₂O, NaOH | 4-Oxime derivative | 78% | |

| Thiourea | HCl, EtOH | 4-Thiosemicarbazone | 62% |

Applications : Hydrazones act as ligands for transition-metal catalysts, while oximes are precursors for nitrile oxides in click chemistry .

Cross-Coupling Reactions

The ketone’s α-hydrogens participate in transition-metal-catalyzed couplings.

| Reaction Type | Catalyst/System | Product | Selectivity |

|---|---|---|---|

| Heck Coupling | Pd(OAc)₂, PPh₃, K₂CO₃ | 4-Alkenyl-1-cyclopentylpiperidine | E/Z = 3:1 |

| Suzuki-Miyaura | Pd(dppf)Cl₂, NaHCO₃ | 4-Arylpiperidin-4-one derivative | >90% arylation |

Challenges : Steric bulk from the cyclopentyl group may limit coupling efficiency, requiring ligand optimization .

Scientific Research Applications

Chemistry

1-Cyclopentylpiperidin-4-one serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows it to be modified into various derivatives that can exhibit different chemical properties and biological activities.

Biology

The compound is utilized as a building block for developing biologically active compounds. It has been studied for its interactions with various biological pathways, particularly those involving neurotransmitter receptors. For instance, it has been investigated for its potential as an antagonist of the CCR5 receptor, which plays a role in HIV entry into cells.

Medicine

Research has highlighted the therapeutic potential of this compound in several areas:

- Antiviral Activity : Studies suggest that derivatives of this compound may exhibit antiviral properties against various pathogens.

- Anticancer Properties : It has been explored for its ability to inhibit cancer cell growth and induce apoptosis in certain cancer cell lines .

- Cognitive Enhancement : Some derivatives have shown promise in enhancing memory and learning capabilities, making them candidates for treating cognitive disorders such as Alzheimer's disease .

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound derivatives on hematological cancer cell lines. Compounds derived from this structure demonstrated significant inhibition of cancer cell proliferation and increased expression of pro-apoptotic genes such as p53 and Bax. Molecular docking studies confirmed their binding affinity to critical targets involved in cancer progression .

Case Study 2: Antiviral Potential

Research into the antiviral properties of this compound revealed its effectiveness against specific viral strains. The mechanism involves blocking viral entry by interacting with cellular receptors essential for viral attachment and entry.

Mechanism of Action

The mechanism of action of 1-Cyclopentylpiperidin-4-one involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, leading to alterations in biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

- 2-(1-Cyclopentylpiperidin-4-yl)ethanamine

- 2-(1-Ethylpiperidin-4-yl)ethanamine

- 2-(1-Methylpiperidin-4-yl)ethanamine

Comparison: 1-Cyclopentylpiperidin-4-one is unique due to its specific cyclopentyl substitution on the piperidine ring, which imparts distinct chemical and biological properties. Compared to other piperidine derivatives, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications .

Biological Activity

1-Cyclopentylpiperidin-4-one (CPP) is a piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a cyclopentyl group attached to a piperidinone structure, which influences its interaction with various biological targets, particularly in the central nervous system.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Research indicates that it can modulate the activity of specific receptors, including:

- Histamine H3 Receptor : CPP acts as an inverse agonist at this receptor, which is involved in neurotransmission and cognitive functions. Its modulation may enhance cognitive performance and has potential implications for treating cognitive disorders.

- CXCR4 Receptor : CPP has been identified as a small molecule antagonist of the CXCR4 receptor, which plays a crucial role in stem cell mobilization and cancer progression. This interaction suggests potential therapeutic applications in hematopoietic stem cell transplantation and cancer treatment .

Comparative Analysis with Related Compounds

The unique cyclopentyl structure of CPP differentiates it from other piperidinone derivatives. A comparative analysis reveals the following:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Cyclohexylpiperidin-4-one | Cyclohexyl group | Greater steric hindrance affects receptor binding |

| 1-Cyclopropylpiperidin-4-one | Cyclopropyl group | Increased rigidity alters biological activity |

| 1-Methylpiperidin-4-one | Methyl group at position 1 | Lacks cyclic structure but retains piperidine core |

The distinct properties imparted by the cyclopentyl group allow for a balance between flexibility and rigidity, enhancing its potential as a therapeutic agent.

Cognitive Enhancement Studies

One notable study investigated the effects of CPP on cognitive functions in animal models. The results indicated significant improvements in memory retention and learning capabilities when administered at specific dosages. These findings support the hypothesis that modulation of the histamine H3 receptor can lead to enhanced cognitive performance .

Cancer Treatment Applications

In another research effort, CPP was examined for its role in inhibiting CXCR4-mediated signaling pathways. The study demonstrated that CPP effectively reduced the migration of cancer cells in vitro, suggesting its potential utility in developing therapies aimed at preventing metastasis in cancers that express CXCR4 .

Properties

IUPAC Name |

1-cyclopentylpiperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c12-10-5-7-11(8-6-10)9-3-1-2-4-9/h9H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJEDWBCGPOCKJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343787-68-8 | |

| Record name | 1-cyclopentylpiperidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.